(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
“(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C20H18F2N6O and a molecular weight of 396.4021. It is available for purchase from various chemical suppliers21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are studies on the synthesis of similar compounds, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives3. These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra3.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of this compound. However, similar compounds have been studied, and single crystals were developed for some of them3.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. However, it has a molecular weight of 396.4021.Scientific Research Applications
Pharmacokinetics and Metabolism
The metabolism, excretion, and pharmacokinetics of a structurally related compound, a dipeptidyl peptidase IV inhibitor, were examined in rats, dogs, and humans. This research highlighted its rapid absorption and primary elimination through metabolism and renal clearance, suggesting a similar metabolic pathway could be anticipated for "(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone" (Sharma et al., 2012).
Potential Therapeutic Applications
The compound has been identified as a potent, selective, orally active dipeptidyl peptidase IV inhibitor with high oral bioavailability, indicating its potential for the treatment of type 2 diabetes (Ammirati et al., 2009). Additionally, its analogues have shown analgesic effects in models of pain, further underscoring its therapeutic potential (Tsuno et al., 2017).
Antimicrobial Activity
New derivatives of a related structural framework demonstrated good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting that modifications of the core structure of "(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone" might yield compounds with valuable antimicrobial properties (Mallesha & Mohana, 2014).
Structural and Chemical Properties
Research on the synthesis, crystal structure, and thermal properties of related compounds provides insight into the molecular architecture and stability of such chemicals, which is essential for their development into therapeutic agents. This includes studies on crystalline structures and the thermal stability of compounds, offering a basis for understanding the chemical behavior of "(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone" (Karthik et al., 2021).
Safety And Hazards
The safety and hazards of this compound are not specified in the available resources. However, similar compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are nontoxic to human cells3.
Future Directions
The future directions of this compound are not specified in the available resources. However, the molecular interactions of similar compounds in docking studies reveal their suitability for further development3.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-14-4-3-5-15(22)19(14)20(29)28-10-8-27(9-11-28)18-12-17(24-13-25-18)26-16-6-1-2-7-23-16/h1-7,12-13H,8-11H2,(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJSFIBUAIWOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone |
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